3-(2-Chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-(2-Chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 146070-98-6
VCID: VC0362897
InChI: InChI=1S/C17H15ClN2OS/c18-13-7-3-1-5-11(13)9-20-10-19-16-15(17(20)21)12-6-2-4-8-14(12)22-16/h1,3,5,7,10H,2,4,6,8-9H2
SMILES: C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC4=CC=CC=C4Cl
Molecular Formula: C17H15ClN2OS
Molecular Weight: 330.8g/mol

3-(2-Chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 146070-98-6

Main Products

VCID: VC0362897

Molecular Formula: C17H15ClN2OS

Molecular Weight: 330.8g/mol

3-(2-Chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 146070-98-6

CAS No. 146070-98-6
Product Name 3-(2-Chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Molecular Formula C17H15ClN2OS
Molecular Weight 330.8g/mol
IUPAC Name 3-[(2-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C17H15ClN2OS/c18-13-7-3-1-5-11(13)9-20-10-19-16-15(17(20)21)12-6-2-4-8-14(12)22-16/h1,3,5,7,10H,2,4,6,8-9H2
Standard InChIKey LJCGEWJIZTWPAZ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC4=CC=CC=C4Cl
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC4=CC=CC=C4Cl
PubChem Compound 730749
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator